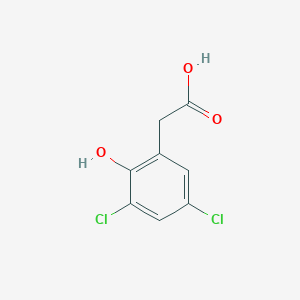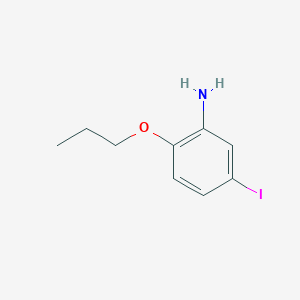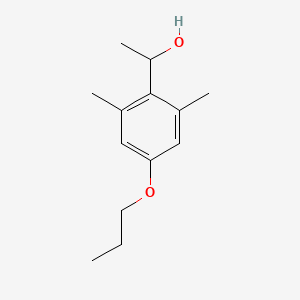
1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with dimethyl and n-propoxy groups, and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol typically involves the alkylation of 2,6-dimethylphenol with n-propyl bromide, followed by a reduction step to introduce the ethanol group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the alkylation reaction. The reduction step can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems and real-time monitoring can further streamline the production process .
化学反応の分析
Types of Reactions: 1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can further modify the ethanol group, potentially converting it to an alkane using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用機序
The mechanism of action of 1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The phenyl ring’s substituents can modulate the compound’s affinity and specificity for its targets, affecting pathways involved in inflammation, microbial growth, or other biological processes .
類似化合物との比較
1-(2,6-Dimethylphenyl)ethanol: Lacks the n-propoxy group, resulting in different chemical and biological properties.
1-(4-n-Propoxyphenyl)ethanol: Lacks the dimethyl groups, affecting its reactivity and interactions.
2,6-Dimethyl-4-n-propoxyphenol: Lacks the ethanol group, leading to different applications and reactivity.
Uniqueness: 1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both dimethyl and n-propoxy groups on the phenyl ring, along with the ethanol moiety, allows for a wide range of chemical modifications and applications .
特性
IUPAC Name |
1-(2,6-dimethyl-4-propoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-5-6-15-12-7-9(2)13(11(4)14)10(3)8-12/h7-8,11,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYATZYPUHIZTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
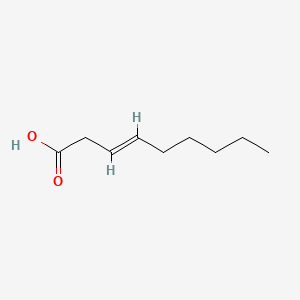

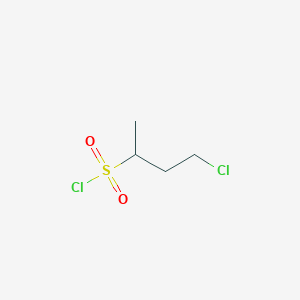
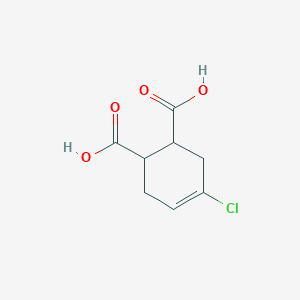
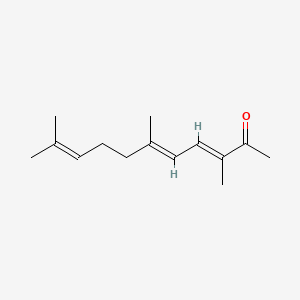
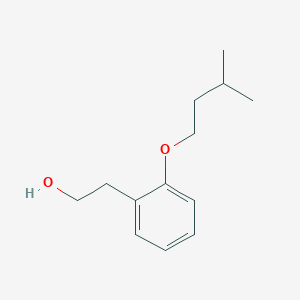
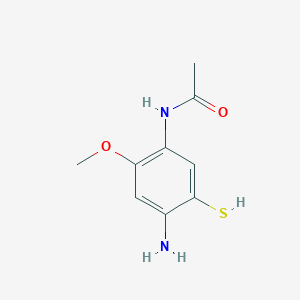
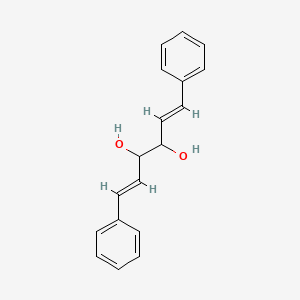
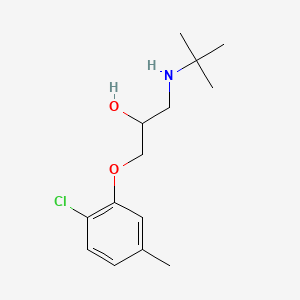
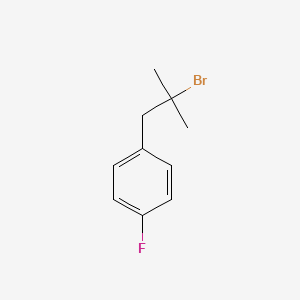
![4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline](/img/structure/B7906544.png)

